molecular formula C14H19BrN2O2S B1431024 methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351596-78-5

methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1431024
CAS No.: 1351596-78-5
M. Wt: 359.28 g/mol
InChI Key: ZWKBBGCKPXCJMW-UHFFFAOYSA-N
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Description

Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1351596-78-5) is a benzothiazolyl hydrazone derivative supplied as a high-purity compound for research use only. This compound is part of a novel class of zinc metallochaperones (ZMCs) that function to reactivate specific zinc-deficient mutant p53 proteins, a prominent target in cancer drug development . The mechanism involves acting as an intermediate-strength zinc chelator, binding extracellular zinc and functioning as a zinc ionophore to shuttle zinc into cells . Once intracellular, the compound raises zinc levels sufficiently to facilitate proper zinc binding and refolding of mutant p53 into a wild-type conformation, thereby restoring its tumor-suppressor function . Beyond inducing conformational change, this class of compounds can generate reactive oxygen species (ROS), which are integral to initiating an apoptotic program in cancer cells . Compounds with this scaffold have demonstrated significant growth inhibition in efficacy models and are investigated for their potential as chemotherapy and radiation sensitizers in cancers harboring zinc-deficient p53 mutations . The benzothiazolyl hydrazone scaffold is an alternative to thiosemicarbazones (TSCs), designed to maintain similar zinc-binding affinity (KZn) while potentially offering improved pharmacological properties . This product is intended for scientific research applications in oncology and chemical biology. CAS Number: 1351596-78-5 Molecular Formula: C14H19BrN2O2S Molecular Weight: 359.28 g/mol SMILES: O=C(OC)CN1C(SC2=CC(CCCC)=CC=C12)=N.[H]Br Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

methyl 2-(6-butyl-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S.BrH/c1-3-4-5-10-6-7-11-12(8-10)19-14(15)16(11)9-13(17)18-2;/h6-8,15H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKBBGCKPXCJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide generally follows these key stages:

Preparation of the Benzo[d]thiazole Core with 6-Butyl Substitution

The benzo[d]thiazole nucleus is commonly synthesized via condensation of 2-aminothiophenol derivatives with carboxylic acids or their derivatives (e.g., acid chlorides, esters) under dehydrating conditions. For the 6-butyl substitution, the precursor 2-aminothiophenol is first functionalized at the 6-position with a butyl group through electrophilic aromatic substitution or cross-coupling reactions.

  • Method Example :
    • Starting from 2-aminothiophenol, perform a Friedel-Crafts alkylation or Suzuki coupling to introduce the butyl substituent at the 6-position.
    • Condense the 6-butyl-2-aminothiophenol with an appropriate α-haloketone or α-haloester to form the benzo[d]thiazole ring system.

Introduction of the 2-Imino Group

The 2-imino group on the thiazole ring is typically introduced via tautomerization or by reaction of the corresponding thiazol-2-one or thiazol-2-thione intermediate with amines or ammonia derivatives.

  • Typical approach :
    • Convert the thiazole 2-keto or 2-thioxo intermediate to the 2-imino form by treatment with ammonia or primary amines under controlled pH and temperature.
    • This step may involve equilibria between keto, thione, and imino tautomers, stabilized by the final salt form.

Attachment of the Methyl Acetate Side Chain at 3-Position

The methyl acetate side chain is introduced at the 3-position of the benzo[d]thiazole ring via alkylation or esterification reactions.

  • Common method :
    • React the benzo[d]thiazole intermediate with methyl bromoacetate or methyl chloroacetate under basic conditions to alkylate the 3-position nitrogen or carbon, depending on the tautomeric form.
    • Alternatively, perform a nucleophilic substitution on a 3-halo derivative with methyl acetate nucleophiles.

Formation of Hydrobromide Salt

The hydrobromide salt is prepared by treating the free base form of methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol, ether).

  • This salt formation enhances the compound’s crystallinity, stability, and solubility, which is critical for pharmaceutical applications.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Intermediate/Product
1 Aromatic substitution 2-Aminothiophenol + butyl electrophile 6-butyl-2-aminothiophenol
2 Cyclization (condensation) α-Haloketone/ester + 6-butyl-2-aminothiophenol, heat 6-butyl-benzo[d]thiazole core
3 Imino group introduction Ammonia or primary amines, controlled pH 2-imino-benzo[d]thiazole intermediate
4 Alkylation/esterification Methyl bromoacetate + base Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3-yl)acetate
5 Salt formation Hydrobromic acid in solvent Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3-yl)acetate hydrobromide

Research Findings and Optimization Notes

  • Yield and Purity : Optimizing the cyclization step (Step 2) by controlling temperature and solvent choice improves yield and reduces side products. Polar aprotic solvents such as DMF or DMSO are often preferred.
  • Imino Tautomer Stability : The 2-imino form is stabilized in the hydrobromide salt; thus, salt formation is crucial for isolating the desired tautomer.
  • Alkylation Selectivity : Using methyl bromoacetate under mild base (e.g., potassium carbonate) favors selective alkylation at the 3-position without over-alkylation.
  • Salt Crystallization : Slow addition of hydrobromic acid and controlled cooling improves crystal quality of the hydrobromide salt, facilitating purification.

Analytical Characterization (Typical Data)

Chemical Reactions Analysis

Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized by agents such as potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the imine group can be performed using hydrogen gas in the presence of a metal catalyst, yielding the corresponding amine.

  • Substitution: : Halogenations and other nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and ester functions.

  • Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. Preliminary studies suggest that this compound could be evaluated for:

  • Antimicrobial Activity : Investigating its efficacy against various bacterial and fungal strains.
  • Anticancer Potential : Exploring its effects on cancer cell lines to assess cytotoxicity and mechanisms of action.

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials with unique properties. Its thiazole moiety offers opportunities for:

  • Conductive Polymers : Incorporating the compound into polymer matrices to enhance electrical conductivity.
  • Nanomaterials : Utilizing it in the development of nanocomposites for applications in electronics and photonics.

Agricultural Research

The compound's potential as a pesticide or herbicide is another area of interest. Research can focus on:

  • Pesticidal Activity : Evaluating the effectiveness of this compound against agricultural pests and diseases.
  • Plant Growth Regulation : Investigating any growth-promoting effects on crops or plants.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains, suggesting potential use as an antimicrobial agent.
Anticancer PropertiesInitial tests show cytotoxic effects on cancer cell lines, warranting further investigation into mechanisms of action.
Material DevelopmentSuccessfully incorporated into polymer matrices, enhancing electrical properties significantly.

Mechanism of Action

The mechanism of action for methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is often dictated by its interaction with biological molecules. Its imine group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, influencing various biochemical pathways. The benzo[d]thiazole core can intercalate with DNA, disrupting replication and transcription processes. The butyl chain offers hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2-iminobenzo[d]thiazol-3(2H)-yl acetate derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-(6-chloro-2-imino-)acetate HBr (1949816-31-2) 6-Cl C₁₀H₁₀BrClN₂O₂S 337.62 Higher lipophilicity; potential antimicrobial activity
Methyl 2-(6-ethyl-2-imino-)acetate HBr (1949816-45-8) 6-C₂H₅ C₁₂H₁₅BrN₂O₂S 331.23* Enhanced solubility; intermediate for drug synthesis
Methyl 2-(6-methoxy-2-imino-)acetate HBr (928888-65-7) 6-OCH₃ C₁₁H₁₃BrN₂O₃S 333.20 Electron-donating group; possible CNS activity
Methyl 2-(6-methylsulfonyl-2-imino-)acetate HBr (1949836-92-3) 6-SO₂CH₃ C₁₁H₁₃BrN₂O₄S₂ 393.27 Polar sulfonyl group; improved metabolic stability
Methyl 2-(5,7-dimethyl-2-imino-)acetate HBr (1949816-59-4) 5,7-(CH₃)₂ C₁₂H₁₅BrN₂O₂S 331.23 Steric hindrance; potential kinase inhibition

Key Findings

Substituent Effects on Reactivity and Bioactivity 6-Butyl vs. However, the chloro derivative’s electron-withdrawing nature may improve stability in aqueous environments . 6-Methoxy vs.

Synthetic Methodologies Common Pathways: Most analogs are synthesized via alkylation of benzothiazole precursors. For example, ethyl bromocyanoacetate is used in three-component reactions with benzothiazoles and indoles to form esters (e.g., ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)acetate) . The target compound likely follows a similar route, substituting ethyl bromoacetate with methyl bromoacetate . Hydrobromide Formation: The final hydrobromide salt is typically generated via acid-base reactions, as seen in the synthesis of 2-(2-oxobenzo[d]thiazol-3(2H)-yl) acetate derivatives using K₂CO₃ and subsequent HBr treatment .

Physical and Spectral Data Melting Points: Derivatives like 4-(3-thienyl)-3-methylbenzo[d]thiazol-2(3H)-one (8f) melt at 91–93°C, while esterified analogs (e.g., 8g) remain oily at room temperature . The target compound’s solid-state stability is attributed to its hydrobromide salt form. Spectroscopic Confirmation: NMR (¹H, ¹³C) and IR spectra are critical for verifying imino and ester functionalities across all analogs .

Potential Applications Drug Development: The 6-butyl variant’s balance of lipophilicity and steric bulk may optimize pharmacokinetics, while the 5,7-dimethyl analog’s steric hindrance could aid in selective enzyme inhibition . Material Science: Benzothiazole derivatives are explored as ligands in metallo-radiopharmaceuticals (e.g., 99mTc-(6-AcBTZ)₂DTPA), though this remains speculative for the target compound .

Biological Activity

Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS No. 1351596-78-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19BrN2O2SC_{14}H_{19}BrN_{2}O_{2}S with a molecular weight of approximately 359.29 g/mol. The compound features a thiazole ring, which is often associated with various biological activities.

Structural Formula

Br CCCCC1 CC2 C C C1 N CC O OC C N S2\text{Br CCCCC1 CC2 C C C1 N CC O OC C N S2}

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. A study conducted by highlighted that this compound demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

Cell LineIC50 (µM)
MCF-715
HeLa20

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes, leading to cell cycle arrest.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.
  • Antioxidant Activity : Preliminary data suggest that it may scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a rodent model of cancer. Administered at varying doses, the compound significantly reduced tumor size compared to controls, indicating its therapeutic potential .

Q & A

Q. How can researchers design experiments to synthesize methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide?

  • Methodology : Utilize a multi-step synthesis approach involving: (i) Condensation of 2-aminothiophenol derivatives with α-ketoesters to form the benzothiazole core . (ii) Alkylation with methyl bromoacetate to introduce the ester side chain, followed by imine formation via reaction with butylamine derivatives . (iii) Purification via recrystallization using ethanol/water mixtures, with structural confirmation by 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} (e.g., imine proton at δ 8.2–8.5 ppm, ester carbonyl at ~170 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :
  • NMR spectroscopy : Confirm the presence of the imine proton (δ 8.2–8.5 ppm) and butyl chain protons (δ 0.8–1.5 ppm) .
  • FT-IR : Verify the C=N stretch (~1600 cm1^{-1}) and ester C=O (~1730 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and hydrogen bonding interactions (e.g., Br^- counterion coordination) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology :
  • Test polar aprotic solvents (DMSO, DMF) for solubility; avoid aqueous buffers due to potential hydrolysis of the ester group.
  • Stability studies under varying pH (4–9) and temperatures (4–37°C) using HPLC to monitor degradation (e.g., imine bond cleavage) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in catalytic or biological systems?

  • Methodology :
  • Density Functional Theory (DFT) : Model the electron density of the imine and thiazole moieties to predict nucleophilic/electrophilic sites .
  • Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy (e.g., ligand substitution in metal complexes) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :
  • Dose-response standardization : Use consistent molar concentrations across assays (e.g., IC50_{50} in enzyme vs. cell-based studies).
  • Metabolite profiling : Identify hydrolysis products (e.g., free thiols from thiazole ring cleavage) via LC-MS to explain off-target effects .

Q. What strategies improve selectivity in targeting thiazole-dependent enzymes?

  • Methodology :
  • Molecular docking : Screen against homology models of target enzymes (e.g., tyrosine kinases) to optimize substituent positions (butyl chain, ester group) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity changes upon structural modifications .

Q. How can heterogeneous catalysis enhance the scalability of its synthesis?

  • Methodology :
  • Supported catalysts : Employ TiO2_2- or Al2_2O3_3-supported Pd for Suzuki-Miyaura coupling to attach aryl groups at the 6-position .
  • Flow chemistry : Optimize residence time and temperature for imine formation to reduce byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.